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molecular formula C28H31F2N3O7S B8531421 MFCD31811622

MFCD31811622

Cat. No. B8531421
M. Wt: 591.6 g/mol
InChI Key: RFIQZOLYYMFKFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09346822B2

Procedure details

A solution of 2N hydrochloride in diethyl ether (21 ml) and 10% palladium-carbon (50% wet, 3.73 g) were added to a solution of ethyl 2-[N-(2,6-difluorobenzyl)-N-ethoxycarbonylamino]-4-[N-(2-methoxyethyl)-N-methylaminomethyl]-5-(4-nitrophenyl)thiophene-3-carboxylate (12.43 g) (JP-A-2001-278884, WO 00/56739) in ethanol (315 ml). The mixture was stirred vigorously under hydrogen atmosphere for 1 hour. The catalyst was removed, and the filtrate was neutralized with sodium hydrogen carbonate solution. The solvent was distilled off, and the residue was distributed between ethyl acetate and water. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure. The residue was subjected to an NH-silica gel (Fuji Silysia Chemical) chromatography to give the title compound (11.44 g) as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
315 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
3.73 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1[CH:41]=[CH:40][CH:39]=[C:38]([F:42])[C:4]=1[CH2:5][N:6]([C:12]1[S:13][C:14]([C:29]2[CH:34]=[CH:33][C:32]([N+:35]([O-])=O)=[CH:31][CH:30]=2)=[C:15]([CH2:22][N:23]([CH2:25][CH2:26][O:27][CH3:28])[CH3:24])[C:16]=1[C:17]([O:19][CH2:20][CH3:21])=[O:18])[C:7]([O:9][CH2:10][CH3:11])=[O:8]>C(OCC)C.C(O)C.[C].[Pd]>[F:2][C:3]1[CH:41]=[CH:40][CH:39]=[C:38]([F:42])[C:4]=1[CH2:5][N:6]([C:12]1[S:13][C:14]([C:29]2[CH:30]=[CH:31][C:32]([NH2:35])=[CH:33][CH:34]=2)=[C:15]([CH2:22][N:23]([CH2:25][CH2:26][O:27][CH3:28])[CH3:24])[C:16]=1[C:17]([O:19][CH2:20][CH3:21])=[O:18])[C:7]([O:9][CH2:10][CH3:11])=[O:8] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
12.43 g
Type
reactant
Smiles
FC1=C(CN(C(=O)OCC)C=2SC(=C(C2C(=O)OCC)CN(C)CCOC)C2=CC=C(C=C2)[N+](=O)[O-])C(=CC=C1)F
Name
Quantity
21 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
315 mL
Type
solvent
Smiles
C(C)O
Name
palladium-carbon
Quantity
3.73 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously under hydrogen atmosphere for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(CN(C(=O)OCC)C=2SC(=C(C2C(=O)OCC)CN(C)CCOC)C2=CC=C(C=C2)N)C(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 11.44 g
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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